Atrasentan

Catalog No.
S519722
CAS No.
173937-91-2
M.F
C29H38N2O6
M. Wt
510.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atrasentan

CAS Number

173937-91-2

Product Name

Atrasentan

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C29H38N2O6

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1

InChI Key

MOTJMGVDPWRKOC-QPVYNBJUSA-N

SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

solubility

Soluble in DMSO

Synonyms

(11C)ABT-627, 2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid, A 127722, A 127722.5, A 147627, A-127722, A-127722.5, A-147627, A127722, A127722.5, A147627, ABT 627, ABT-627, ABT627, atrasentan, Atrasentan Hydrochloride, Xinlay

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

The exact mass of the compound Atrasentan is 510.273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720763. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles. It belongs to the ontological category of pyrrolidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pulmonary Arterial Hypertension (PAH)

One of the primary areas of research for atrasentan is in PAH, a rare and progressive lung disease characterized by high blood pressure in the arteries that supply the lungs. Early studies suggested atrasentan's ability to improve hemodynamics (blood flow) in PAH patients []. However, larger clinical trials did not show a significant improvement in exercise capacity, a key outcome measure for PAH, leading to the discontinuation of its development for this specific use [].

Other Potential Applications

Beyond PAH, researchers are exploring atrasentan's potential benefits in other conditions:

  • Chronic Kidney Disease (CKD): Atrasentan's ability to relax blood vessels might help protect kidneys from damage caused by high blood pressure in patients with CKD [].
  • Idiopathic Pulmonary Fibrosis (IPF): IPF is a lung disease that causes scarring. Atrasentan is being investigated for its potential to slow down the progression of IPF [].

Atrasentan is an investigational drug primarily classified as a selective endothelin A receptor antagonist. It is being studied for its therapeutic potential in treating various cancers, particularly non-small cell lung cancer, and diabetic kidney disease. The compound's chemical formula is C29H38N2O6C_{29}H_{38}N_{2}O_{6}, with a molar mass of approximately 510.631 g/mol . Unlike other endothelin receptor antagonists such as sitaxentan and ambrisentan, which are often used for pulmonary arterial hypertension, atrasentan specifically inhibits endothelin-induced cell proliferation, making it a unique candidate for cancer therapy and renal protection .

Atrasentan's therapeutic effect is believed to be mediated by its antagonism of the ETA receptor. Endothelin binding to the ETA receptor promotes vasoconstriction (blood vessel narrowing) and cell growth in the kidneys []. By blocking this interaction, atrasentan may help to relax blood vessels and reduce the growth of abnormal cells in the glomeruli (tiny filters in the kidneys). This can potentially lead to decreased proteinuria and improved kidney function [].

As atrasentan is still under investigation, comprehensive safety data is not yet publicly available. However, pre-clinical studies and ongoing clinical trials are evaluating its safety profile []. Potential side effects reported in trials include headache, dizziness, and peripheral edema (swelling) [].

Atrasentan primarily functions through its interaction with the endothelin A receptor. By binding to this receptor, it blocks the action of endothelin-1, a potent vasoconstrictor and mitogen involved in various pathological processes including tumor growth and renal damage. This blockade results in reduced cell proliferation and improved renal function in conditions like diabetic nephropathy . The compound does not exhibit significant reactivity with common electrophiles or nucleophiles, maintaining its stability under physiological conditions.

Atrasentan has demonstrated significant biological activity in clinical trials. It has been shown to reduce urinary albumin excretion significantly in patients with type 2 diabetic nephropathy, indicating its potential to improve renal outcomes . In various studies, doses of 0.75 mg and 1.25 mg resulted in reductions of urinary albumin-to-creatinine ratios by 35% and 38%, respectively . Additionally, while it has been associated with mild side effects such as peripheral edema and weight gain, these effects are generally manageable .

The synthesis of atrasentan has been explored through several methodologies. Notably, two efficient routes have been developed based on Abbott's original synthesis and an asymmetric synthesis approach proposed by Michel Pfau and Gilbert Revial . These methods involve multiple steps of organic reactions including cyclization, functional group transformations, and purification processes to yield the final product. The synthetic pathways emphasize the compound's structural complexity while ensuring high yields and purity.

Atrasentan's primary applications are in oncology and nephrology. It is being investigated for:

  • Cancer Treatment: Particularly for non-small cell lung cancer.
  • Diabetic Kidney Disease: Aiming to reduce proteinuria and improve renal function in patients with type 2 diabetes .
  • Potential Future Uses: Given its mechanism of action, there may be applications in other conditions characterized by endothelin overactivity.

Interaction studies have shown that atrasentan can have significant drug-drug interactions. For instance:

  • Benzyl Alcohol: May increase the risk of methemoglobinemia when combined with atrasentan.
  • Acetylcysteine: Can decrease the excretion of atrasentan.
  • Ambroxol: Also increases the risk of methemoglobinemia when co-administered .

These interactions underline the importance of careful monitoring when prescribing atrasentan alongside other medications.

Atrasentan shares similarities with other endothelin receptor antagonists but is distinguished by its high selectivity for the endothelin A receptor. Below is a comparison with similar compounds:

Compound NameSelectivityPrimary UseUnique Feature
SitaxentanNon-selectivePulmonary arterial hypertensionBroader receptor activity
AmbrisentanEndothelin A/BPulmonary arterial hypertensionDual action on both receptors
AvosentanNon-selectiveDiabetic nephropathyBlocked both endothelin A and B receptors
AtrasentanHighly selectiveCancer treatment & diabetic kidney diseaseFocused action on endothelin A receptor only

Atrasentan's unique selectivity for the endothelin A receptor (approximately 1800:1 compared to endothelin B) makes it particularly suitable for targeting conditions where this receptor plays a pivotal role without affecting the broader actions mediated by the B receptor .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

510.27298694 g/mol

Monoisotopic Mass

510.27298694 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V6D7VK2215
P6FLG98GBJ

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in prostate cancer and cancer/tumors (unspecified).

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

173937-91-2

Wikipedia

Atrasentan

Dates

Last modified: 08-15-2023
1: Unger JM, Griffin K, Donaldson GW, Baranowski KM, Good MJ, Reburiano E, Hussain M, Monk PJ, Van Veldhuizen PJ, Carducci MA, Higano CS, Lara PN, Tangen CM, Quinn DI, Wade JL, Iii, Vogelzang NJ, Thompson IM, Jr, Moinpour CM. Patient-reported outcomes for patients with metastatic castration-resistant prostate cancer receiving docetaxel and Atrasentan versus docetaxel and placebo in a randomized phase III clinical trial (SWOG S0421). J Patient Rep Outcomes. 2018 Jun 13;2:27. doi: 10.1186/s41687-018-0054-5. eCollection 2017. PubMed PMID: 29951640; PubMed Central PMCID: PMC5997724.
2: Spires D, Poudel B, Shields CA, Pennington A, Fizer B, Taylor L, McPherson KC, Cornelius DC, Williams JM. Prevention of the progression of renal injury in diabetic rodent models with pre-existing renal disease with chronic endothelin A receptor blockade. Am J Physiol Renal Physiol. 2018 May 30. doi: 10.1152/ajprenal.00182.2018. [Epub ahead of print] PubMed PMID: 29846112.
3: Wang Y, Zhang H, Shen W, He P, Zhou Z. Effectiveness and tolerability of targeted drugs for the treatment of metastatic castration-resistant prostate cancer: a network meta-analysis of randomized controlled trials. J Cancer Res Clin Oncol. 2018 Sep;144(9):1751-1768. doi: 10.1007/s00432-018-2664-y. Epub 2018 May 24. Review. PubMed PMID: 29797220.
4: Burnier M. Update on Endothelin Receptor Antagonists in Hypertension. Curr Hypertens Rep. 2018 May 19;20(6):51. doi: 10.1007/s11906-018-0848-0. Review. PubMed PMID: 29779164.
5: Panchapakesan U, Pollock C. Drug repurposing in kidney disease. Kidney Int. 2018 Jul;94(1):40-48. doi: 10.1016/j.kint.2017.12.026. Epub 2018 Apr 6. Review. PubMed PMID: 29628139.
6: Kang WL, Xu GS. Corrigendum: Atrasentan increased the expression of klotho by mediating miR-199b-5p and prevented renal tubular injury in diabetic nephropathy. Sci Rep. 2018 Apr 6;8:46965. doi: 10.1038/srep46965. PubMed PMID: 29623952; PubMed Central PMCID: PMC5887050.
7: Heerspink HJL, Andress DL, Bakris G, Brennan JJ, Correa-Rotter R, Hou FF, Kitzman DW, Kohan D, Makino H, McMurray J, Perkovic V, Tobe S, Wigderson M, Yi T, Parving HH, de Zeeuw D. Baseline characteristics and enrichment results from the SONAR trial. Diabetes Obes Metab. 2018 Aug;20(8):1829-1835. doi: 10.1111/dom.13315. Epub 2018 May 1. PubMed PMID: 29604160; PubMed Central PMCID: PMC6055730.
8: Koomen JV, Stevens J, Mostafa NM, Parving HH, de Zeeuw D, Heerspink HJL. Determining the optimal dose of atrasentan by evaluating the exposure-response relationships of albuminuria and bodyweight. Diabetes Obes Metab. 2018 Aug;20(8):2019-2022. doi: 10.1111/dom.13312. Epub 2018 May 1. PubMed PMID: 29603851; PubMed Central PMCID: PMC6055665.
9: Heerspink HJL, Andress DL, Bakris G, Brennan JJ, Correa-Rotter R, Dey J, Hou FF, Kitzman DW, Kohan D, Makino H, McMurray J, Perkovic V, Tobe S, Wigderson M, Parving HH, de Zeeuw D. Rationale and protocol of the Study Of diabetic Nephropathy with AtRasentan (SONAR) trial: A clinical trial design novel to diabetic nephropathy. Diabetes Obes Metab. 2018 Jun;20(6):1369-1376. doi: 10.1111/dom.13245. Epub 2018 Mar 9. PubMed PMID: 29405626; PubMed Central PMCID: PMC5969254.
10: Coelho SC, Berillo O, Caillon A, Ouerd S, Fraulob-Aquino JC, Barhoumi T, Offermanns S, Paradis P, Schiffrin EL. Three-Month Endothelial Human Endothelin-1 Overexpression Causes Blood Pressure Elevation and Vascular and Kidney Injury. Hypertension. 2018 Jan;71(1):208-216. doi: 10.1161/HYPERTENSIONAHA.117.09925. Epub 2017 Nov 13. PubMed PMID: 29133362.
11: Webb DJ, Coll B, Heerspink HJL, Andress D, Pritchett Y, Brennan JJ, Houser M, Correa-Rotter R, Kohan D, Makino H, Perkovic V, Remuzzi G, Tobe SW, Toto R, Busch R, Pergola P, Parving HH, de Zeeuw D. Longitudinal Assessment of the Effect of Atrasentan on Thoracic Bioimpedance in Diabetic Nephropathy: A Randomized, Double-Blind, Placebo-Controlled Trial. Drugs R D. 2017 Sep;17(3):441-448. doi: 10.1007/s40268-017-0201-0. PubMed PMID: 28831752; PubMed Central PMCID: PMC5629141.
12: Lin CW, Mostafa NM, L Andress D, J Brennan J, Klein CE, Awni WM. Relationship Between Atrasentan Concentrations and Urinary Albumin to Creatinine Ratio in Western and Japanese Patients With Diabetic Nephropathy. Clin Ther. 2018 Feb;40(2):242-251. doi: 10.1016/j.clinthera.2017.07.011. Epub 2017 Jul 27. PubMed PMID: 28756065.
13: Sonpavde G, Pond GR, Plets M, Tangen CM, Hussain MHA, Lara PN Jr, Goldkorn A, Garzotto MG, Mack PC, Higano CS, Vogelzang NJ, Thompson IM Jr, Twardowski PW, Van Veldhuizen PJ Jr, Agarwal N, Carducci MA, Monk JP, Quinn DI. Validation of the Association of RECIST Changes With Survival in Men With Metastatic Castration-Resistant Prostate Cancer Treated on SWOG Study S0421. Clin Genitourin Cancer. 2017 Dec;15(6):635-641. doi: 10.1016/j.clgc.2017.05.014. Epub 2017 May 10. PubMed PMID: 28579151; PubMed Central PMCID: PMC5734863.
14: Gibbens J, Morris R, Bowles T, Spencer SK, Wallace K. Dysregulation of the Fas/FasL system in an experimental animal model of HELLP syndrome. Pregnancy Hypertens. 2017 Apr;8:26-30. doi: 10.1016/j.preghy.2017.02.004. Epub 2017 Feb 24. PubMed PMID: 28501275; PubMed Central PMCID: PMC5433259.
15: Egido J, Rojas-Rivera J, Mas S, Ruiz-Ortega M, Sanz AB, Gonzalez Parra E, Gomez-Guerrero C. Atrasentan for the treatment of diabetic nephropathy. Expert Opin Investig Drugs. 2017 Jun;26(6):741-750. doi: 10.1080/13543784.2017.1325872. Review. PubMed PMID: 28468519.
16: Sedláková L, Čertíková Chábová V, Doleželová Š, Škaroupková P, Kopkan L, Husková Z, Červenková L, Kikerlová S, Vaněčková I, Sadowski J, Kompanowska-Jezierska E, Kujal P, Kramer HJ, Červenka L. Renin-angiotensin system blockade alone or combined with ET(A) receptor blockade: effects on the course of chronic kidney disease in 5/6 nephrectomized Ren-2 transgenic hypertensive rats. Clin Exp Hypertens. 2017;39(2):183-195. doi: 10.1080/10641963.2016.1235184. Epub 2017 Mar 1. PubMed PMID: 28287881.
17: Pena MJ, de Zeeuw D, Andress D, Brennan JJ, Correa-Rotter R, Coll B, Kohan DE, Makino H, Perkovic V, Remuzzi G, Tobe SW, Toto R, Parving HH, Sharma S, Corringham T, Sharma K, Heerspink HJL. The effects of atrasentan on urinary metabolites in patients with type 2 diabetes and nephropathy. Diabetes Obes Metab. 2017 May;19(5):749-753. doi: 10.1111/dom.12864. Epub 2017 Feb 22. PubMed PMID: 28019071.
18: Larivière R, Gauthier-Bastien A, Ung RV, St-Hilaire J, Mac-Way F, Richard DE, Agharazii M. Endothelin type A receptor blockade reduces vascular calcification and inflammation in rats with chronic kidney disease. J Hypertens. 2017 Feb;35(2):376-384. doi: 10.1097/HJH.0000000000001161. PubMed PMID: 28005706.
19: Petrykiv SI, de Zeeuw D, Persson F, Rossing P, Gansevoort RT, Laverman GD, Heerspink HJL. Variability in response to albuminuria-lowering drugs: true or random? Br J Clin Pharmacol. 2017 Jun;83(6):1197-1204. doi: 10.1111/bcp.13217. Epub 2017 Feb 1. PubMed PMID: 28002889; PubMed Central PMCID: PMC5427237.
20: Lee TM, Chang NC, Lin SZ. Inhibition of infarction-induced sympathetic innervation with endothelin receptor antagonism via a PI3K/GSK-3β-dependent pathway. Lab Invest. 2017 Mar;97(3):243-255. doi: 10.1038/labinvest.2016.138. Epub 2016 Dec 19. PubMed PMID: 27991911.

Explore Compound Types